molecular formula C48H36N4Zn B096200 ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide CAS No. 19414-67-6

ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

Cat. No.: B096200
CAS No.: 19414-67-6
M. Wt: 734.2 g/mol
InChI Key: OAVGNIUJWXEAQQ-UHFFFAOYSA-N
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Description

ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (hereafter referred to as Zn-TMPP) is a metalloporphyrin complex where a zinc ion is coordinated to the central nitrogen core of a porphyrin macrocycle. The peripheral 4-methylphenyl substituents enhance its solubility in organic solvents and influence its electronic structure, making it suitable for applications in catalysis, sensing, and materials science . Studies have highlighted its utility in adsorption-based systems, particularly in quartz crystal microbalance (QCM) techniques for metal ion detection, owing to its high affinity for transition metals like Zn²⁺, Ni²⁺, and Cr³⁺ .

Properties

IUPAC Name

zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGNIUJWXEAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters for the condensation reaction include:

ParameterOptimal ValueSource
Molar Ratio Pyrrole:4-methylbenzaldehyde (1:1)
Solvent Propionic acid or acetic acid
Temperature 120–140°C under reflux
Reaction Time 24–48 hours
Acid Catalyst 0.1–0.5 M HCl or BF₃·Et₂O

The reaction proceeds via electrophilic aromatic substitution, forming the porphyrin macrocycle. Propionic acid is preferred for its ability to stabilize intermediates and enhance yields (typically 15–25% for tetra-arylporphyrins). After completion, the crude product is purified via column chromatography using silica gel and dichloromethane/hexane eluents.

Characterization of H₂TMPP

Successful synthesis is confirmed through:

  • UV-Vis Spectroscopy : Distinct Q-bands at 515 nm, 550 nm, 590 nm, and a Soret band at 420 nm.

  • IR Spectroscopy : N-H stretching vibrations at 3,310 cm⁻¹ and aromatic C-H stretches at 3,050 cm⁻¹.

Metallation with Zinc Acetate

The free base porphyrin is metallated using zinc acetate under refluxing conditions to yield the final zinc complex.

Metallation Protocol

ParameterOptimal ValueSource
Zinc Source Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
Solvent Dimethylformamide (DMF) or chloroform
Molar Ratio H₂TMPP:Zn(OAc)₂ (1:2)
Temperature 80–100°C under reflux
Reaction Time 2–4 hours

The zinc ion coordinates to the porphyrin’s nitrogen atoms, displacing the two inner protons. Excess zinc acetate ensures complete metallation, with yields exceeding 90%. The product is isolated via solvent evaporation and recrystallized from methanol.

Post-Metallation Characterization

  • UV-Vis Spectroscopy : Soret band red-shifts to 430 nm; Q-bands reduce to two peaks at 560 nm and 600 nm.

  • Mass Spectrometry : Molecular ion peak at m/z 734.2 (C₄₈H₃₆N₄Zn).

  • Thermogravimetric Analysis (TGA) : Stable up to 300°C, confirming thermal robustness.

Industrial Production and Scalability

Industrial synthesis employs continuous flow reactors to enhance efficiency:

ParameterLarge-Scale AdaptationAdvantage
Reactor Type Tubular flow reactorImproved heat/mass transfer
Solvent Recovery Distillation columnsReduced waste
Automation In-line UV monitoringReal-time yield optimization

These systems achieve batch-to-batch consistency and throughputs of >1 kg/day.

Comparative Analysis with Related Porphyrins

The 4-methylphenyl substituents influence synthesis outcomes:

PropertyH₂TMPP vs. H₂TPP (Tetraphenylporphyrin)Rationale
Reactivity Faster metallationElectron-donating methyl groups enhance Zn²⁺ affinity
Solubility Higher in nonpolar solventsIncreased hydrophobicity
Crystallinity Lower melting point (280°C vs. 300°C)Steric hindrance from methyl groups

Chemical Reactions Analysis

Types of Reactions: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalysis

Zinc porphyrins are known for their catalytic properties, particularly in oxidation reactions. The ability of ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide to facilitate electron transfer makes it suitable for applications in catalysis:

  • Oxidation Reactions : The compound can be utilized to oxidize organic substrates, leading to the formation of valuable products such as aldehydes and ketones.
  • Photocatalysis : Its ability to absorb light enables its use in photocatalytic processes, where it can drive chemical reactions under light irradiation.

Biomedical Applications

Zinc porphyrins have been explored for their potential use in biomedical applications:

  • Photodynamic Therapy (PDT) : Due to their light-absorbing properties, these compounds can be used as photosensitizers in PDT for cancer treatment. The excited state of the porphyrin can generate reactive oxygen species (ROS) that induce cell death in targeted cancer cells.
  • Imaging Agents : Their fluorescence properties make them suitable candidates for use as imaging agents in biological systems.

Sensors and Detection

The unique electronic properties of this compound allow it to be employed in sensor technologies:

  • Chemical Sensors : The compound can be used to detect specific ions or small molecules through changes in fluorescence or absorbance.
  • Biosensors : Its ability to interact with biomolecules opens avenues for developing biosensors that can detect biological analytes with high sensitivity.

Material Science

In material science, zinc porphyrins have been incorporated into various materials due to their electronic and optical properties:

  • Organic Photovoltaics : They are being investigated for use in organic solar cells due to their ability to facilitate charge transfer processes.
  • Nanocomposites : The incorporation of zinc porphyrins into nanomaterials has been explored for enhancing the performance of sensors and catalysts.

Case Study 1: Photodynamic Therapy

A study demonstrated the efficacy of this compound as a photosensitizer in PDT. The compound was tested against various cancer cell lines and showed significant cytotoxicity upon light activation due to ROS generation.

Case Study 2: Sensor Development

Research focused on developing a chemical sensor using this compound for detecting heavy metal ions in water samples. The sensor exhibited high sensitivity and selectivity towards lead ions based on fluorescence quenching mechanisms.

Mechanism of Action

The mechanism by which ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide exerts its effects involves the coordination of zinc to various substrates. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Zn-TMPP’s structural analogs vary in peripheral substituents and metal centers, leading to distinct physicochemical properties:

  • Zn-TMPP vs. Meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc (Zn-TCPP): Zn-TCPP features electron-withdrawing cyano groups, resulting in a larger molecular dipole moment compared to Zn-TMPP’s electron-donating methyl groups. Crystallographically, Zn-TCPP adopts a monoclinic lattice (space group P21/n) with cell parameters a = 9.7373 Å, b = 9.4468 Å, and c = 21.280 Å, whereas Zn-TMPP’s bulkier methylphenyl groups likely induce greater steric hindrance, reducing packing efficiency .
  • Zn-TMPP vs. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin-Zinc (Zn-TMPP-OMe) :
    The methoxy substituents in Zn-TMPP-OMe increase electron density at the porphyrin core, enhancing its redox activity. This contrasts with Zn-TMPP’s methyl groups, which prioritize hydrophobicity over electronic modulation .
Adsorption and Sensing Performance

Zn-TMPP’s adsorption behavior for metals (Zn²⁺, Ni²⁺, Cr³⁺) was studied using QCM isotherms (Table 1). Advanced statistical models revealed:

  • ZnCl₂ adsorption on Zn-TMPP fits a multilayer model (R² = 0.998, RMSE = 0.023), indicating strong coordination to the porphyrin core.
  • NiCl₂ and CrCl₃ adsorption follow monolayer Langmuir behavior (R² = 0.985–0.992), suggesting weaker interactions due to mismatched ionic radii or electron configurations .

Table 1: Adsorption Parameters for Metal Chlorides on Zn-TMPP (25°C)

Metal Model RMSE Adsorption Capacity (µmol/g)
Zn²⁺ Multilayer 0.998 0.023 12.8 ± 0.3
Ni²⁺ Langmuir 0.992 0.041 8.2 ± 0.4
Cr³⁺ Langmuir 0.985 0.056 6.7 ± 0.5
Spectroscopic and Nonlinear Optical Properties
  • UV-Vis Spectra : Zn-TMPP’s Soret band at 423 nm is redshifted by 5 nm relative to 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-zinc (Zn-TCPP), reflecting substituent-dependent π-π* transitions .
  • Second Hyperpolarizability (γ): Zn-TMPP’s γ value (1.2 × 10⁻³⁰ esu) is 30% lower than Zn-TPP(CN)₄ (cyano-substituted), underscoring the role of electron-withdrawing groups in enhancing nonlinear optical responses .

Biological Activity

Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (ZnTMPP) is a metalloporphyrin compound that exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT), catalysis, and antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula: C48H36N4Zn
  • Molecular Weight: 734.2 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a central zinc ion coordinated to a porphyrin ring with four 4-methylphenyl substituents.

1. Photodynamic Therapy (PDT)

ZnTMPP is particularly noted for its role in photodynamic therapy. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells. The mechanism involves:

  • Light Absorption: ZnTMPP absorbs light energy and transitions to an excited state.
  • Energy Transfer: The excited ZnTMPP interacts with molecular oxygen (O2O_2), converting it into singlet oxygen (1O2^1O_2), a highly reactive species that damages cellular components such as membranes and nucleic acids .

2. Catalytic Activity

ZnTMPP demonstrates catalytic properties in various organic reactions. It can facilitate oxidation and reduction reactions through its ability to coordinate with substrates via the central zinc ion. Notably:

  • Oxidation Reactions: ZnTMPP can catalyze the oxidation of substrates using agents like hydrogen peroxide or molecular oxygen.
  • Reduction Reactions: It also participates in reduction processes using reducing agents such as sodium borohydride .

Biological Studies and Findings

Several studies have investigated the biological activities of ZnTMPP and related compounds:

Antimicrobial Activity

Research has shown that ZnTMPP exhibits antimicrobial properties against various bacterial strains. For instance:

  • In a study assessing the photodynamic antimicrobial effects of porphyrins, ZnTMPP demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, particularly under light activation conditions .
  • The minimum inhibitory concentration (MIC) values indicated that irradiation significantly enhances the antibacterial efficacy of ZnTMPP compared to non-irradiated conditions.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies:

  • ZnTMPP has been shown to induce apoptosis in cancer cells via ROS generation upon light exposure. This property makes it a candidate for further development in cancer treatment strategies .

Comparative Analysis with Other Porphyrins

To understand the unique properties of ZnTMPP, it is beneficial to compare it with other porphyrin derivatives:

CompoundSubstituentsKey ActivityReference
ZnTMPP4-MethylphenylPDT and Antimicrobial
ZnTPPS4-SulfonatophenylInhibition of Fumarate Production
ZnTCPP4-CarboxyphenylEnhanced Solubility and Coordination

Case Study 1: Photodynamic Effects on Bacterial Strains

A study highlighted the effectiveness of ZnTMPP against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that under light activation, the MIC was significantly reduced compared to non-irradiated conditions. This suggests that ZnTMPP could be utilized in treating infections caused by resistant bacterial strains .

Case Study 2: Catalytic Applications

In catalytic studies, ZnTMPP was found to enhance the dehydration reaction of L-malate to fumarate when combined with specific enzymes. The presence of anionic porphyrins showed varying effects on enzymatic activity depending on their structural characteristics .

Q & A

Basic: What synthetic methodologies are recommended for preparing this zinc porphyrin, and how is purity validated?

Answer:
The compound is typically synthesized via the Adler-Longo method, involving refluxing 4-methylphenyl-substituted aldehydes with pyrrole in propionic acid . Key steps include:

  • Purification: Column chromatography (silica/dichloromethane) followed by recrystallization (dichloromethane/hexane) yields crystalline products with ~5% yield relative to pyrrole.
  • Purity Validation: HPLC/MS confirms molecular ion peaks (e.g., m/z 847 for analogous porphyrins) . UV-Vis spectroscopy (Soret band ~420 nm, Q-bands 500–650 nm) and 1H^1H NMR (aromatic protons at δ 8.8–9.0 ppm) ensure structural integrity .

Basic: How is the structural conformation of this porphyrin characterized crystallographically?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Non-planar Ruffling: The porphyrin core adopts a ruffled conformation, with phenyl rings rotated ~65–74° relative to the macrocycle plane .
  • Crystal Packing: Monoclinic systems (e.g., space group P21_1/n) with columnar stacking along the a-axis and solvent-accessible voids (e.g., 215 ų) .
  • Key Parameters: For analogous structures, lattice constants include a = 9.737 Å, b = 9.447 Å, c = 21.280 Å, β = 101.23°, and Z = 2 . Data collection employs Bruker CCD diffractometers with MoKα radiation (λ = 0.71073 Å) .

Advanced: How do substituent electronic effects modulate catalytic activity in asymmetric reactions?

Answer:
The 4-methylphenyl groups influence steric/electronic properties, critical for coordination chemistry:

  • Ligand Design: Diamidophosphite ligands derived from this porphyrin enhance enantioselectivity in Pd-catalyzed allylic alkylation (e.g., >90% ee) by stabilizing transition states via π-π interactions .
  • Substituent Impact: Methyl groups increase electron density at the porphyrin core, improving metal-ligand binding constants (log K ~6–8 for Zn²⁺ complexes) . Contrasting data for sulfonato derivatives (log K ~5) highlights substituent-dependent speciation .

Advanced: How are contradictions in aqueous speciation resolved for zinc-porphyrin complexes?

Answer:
Spectrophotometric (pH 2–12) and potentiometric titrations (0.1 M NaClO4_4) identify dominant species:

  • Key Complexes: Zn(H2_2O)2_2L, Zn(H2_2O)(OH)L, and Zn(OH)2_2L (L = porphyrin ligand) .
  • Data Reconciliation: Least-squares regression of absorbance vs. pH plots resolves conflicting reports, confirming hydrolysis equilibria (e.g., Zn²⁺ + H2_2O ⇌ ZnOH⁺ + H⁺) .

Advanced: How is this porphyrin engineered for CO2_22​-to-CH4_44​ electroreduction?

Answer:
Integration into covalent organic frameworks (COFs) enhances catalytic efficiency:

  • Synthesis: ZnTMPP (methoxy-substituted analog) is incorporated into COF-366-Zn via solvothermal condensation (n-butanol/1,2-dichlorobenzene, 6 M acetic acid) .
  • Performance Metrics: COF-366-Zn achieves Faradaic efficiency >80% for CH4_4 at −0.8 V vs. RHE, with Tafel slopes ~120 mV/decade . Stability tests (≥20 cycles) confirm minimal porphyrin degradation.

Advanced: What experimental strategies optimize singlet oxygen (1O2^1O_21O2​) generation for photodynamic therapy?

Answer:

  • Yield Quantification: Singlet Oxygen Sensor Green (SOSG) in PBS under varying O2_2 pressures (0.4–36 mg/L) measures 1O2^1O_2 quantum yields (ΦΔ ~0.6–0.8) .
  • Photostability: UV-Vis monitoring (Soret band attenuation <10% after 4 h irradiation) confirms resistance to photobleaching . Methoxy substituents reduce aggregation, enhancing 1O2^1O_2 production compared to sulfonato analogs .

Basic: What are critical handling protocols for this compound in laboratory settings?

Answer:

  • Safety Measures: Use PPE (gloves, goggles), avoid dust inhalation (N95 masks), and ensure ventilation .
  • Waste Disposal: Collect separately for incineration by certified facilities to prevent environmental release .
  • Solubility: Dissolves in dichloromethane, DMF, and THF; insoluble in water .

Advanced: How do crystal defects or solvent inclusion impact material properties?

Answer:

  • Solvent Disorder: Highly disordered solvent molecules (e.g., in dichloromethane disolvates) reduce crystallinity but enhance porosity for gas adsorption (e.g., CO2_2 uptake ~2 mmol/g) .
  • Defect Mitigation: SQUEEZE (PLATON) refines diffraction data by omitting unresolved electron density, improving R1 values to <0.04 .

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